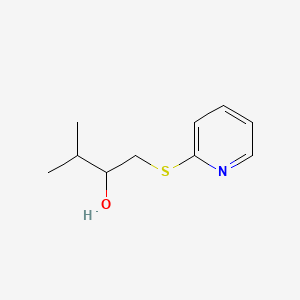![molecular formula C28H18BF5N2O4 B13838503 (T-4)-Difluoro[2-(4-methoxyphenyl)-5-[2,2,2-trifluoro-1-[2-(4-methoxyphenyl)-5H-furo[3,2-b]pyrrol-5-ylidene-KappaN4]ethyl]-4H-furo[3,2-b]pyrrolato-KappaN4]boron](/img/structure/B13838503.png)
(T-4)-Difluoro[2-(4-methoxyphenyl)-5-[2,2,2-trifluoro-1-[2-(4-methoxyphenyl)-5H-furo[3,2-b]pyrrol-5-ylidene-KappaN4]ethyl]-4H-furo[3,2-b]pyrrolato-KappaN4]boron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Desphenyl-8-trifluoromethyl Bodipy 8 is a derivative of boron-dipyrromethene (BODIPY) dyes, known for their exceptional photophysical properties. These compounds are widely used in various scientific fields due to their strong absorption and emission in the visible and near-infrared regions, high fluorescence quantum yields, and excellent photostability . The unique structure of 8-Desphenyl-8-trifluoromethyl Bodipy 8, which includes a trifluoromethyl group, enhances its chemical stability and fluorescence properties, making it a valuable tool in research and industrial applications.
Preparation Methods
The synthesis of 8-Desphenyl-8-trifluoromethyl Bodipy 8 typically involves the following steps:
Synthetic Routes and Reaction Conditions: The preparation begins with the formation of the dipyrromethene core, followed by the introduction of the boron center. The trifluoromethyl group is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of BODIPY dyes, including 8-Desphenyl-8-trifluoromethyl Bodipy 8, often involves large-scale synthesis using automated reactors to ensure consistency and purity.
Chemical Reactions Analysis
Scientific Research Applications
8-Desphenyl-8-trifluoromethyl Bodipy 8 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 8-Desphenyl-8-trifluoromethyl Bodipy 8 exerts its effects involves:
Molecular Targets and Pathways: In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that induce cell death.
Pathways Involved: The primary pathways include energy transfer to oxygen molecules and subsequent generation of reactive oxygen species, as well as fluorescence emission upon excitation by light.
Comparison with Similar Compounds
8-Desphenyl-8-trifluoromethyl Bodipy 8 can be compared with other BODIPY derivatives:
Similar Compounds: Other BODIPY derivatives include 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene and its analogs, such as aza-BODIPY.
Uniqueness: The presence of the trifluoromethyl group in 8-Desphenyl-8-trifluoromethyl Bodipy 8 enhances its chemical stability and fluorescence properties compared to other BODIPY derivatives. This makes it particularly useful in applications requiring high photostability and strong fluorescence.
Properties
Molecular Formula |
C28H18BF5N2O4 |
|---|---|
Molecular Weight |
552.3 g/mol |
IUPAC Name |
2,2-difluoro-6,16-bis(4-methoxyphenyl)-11-(trifluoromethyl)-7,15-dioxa-3-aza-1-azonia-2-boranuidapentacyclo[10.6.0.03,10.04,8.014,18]octadeca-1(18),4(8),5,9,11,13,16-heptaene |
InChI |
InChI=1S/C28H18BF5N2O4/c1-37-17-7-3-15(4-8-17)23-11-19-25(39-23)13-21-27(28(30,31)32)22-14-26-20(36(22)29(33,34)35(19)21)12-24(40-26)16-5-9-18(38-2)10-6-16/h3-14H,1-2H3 |
InChI Key |
HIHVCWVLLXKIRM-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N2C(=CC3=C2C=C(O3)C4=CC=C(C=C4)OC)C(=C5[N+]1=C6C=C(OC6=C5)C7=CC=C(C=C7)OC)C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


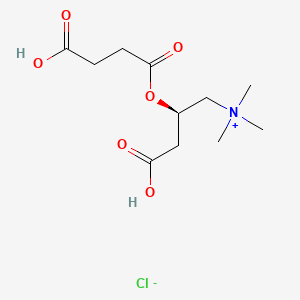
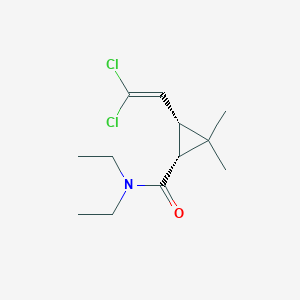
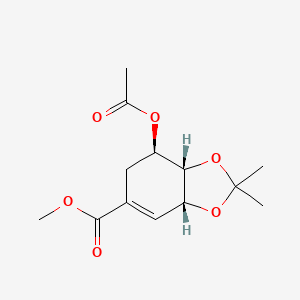
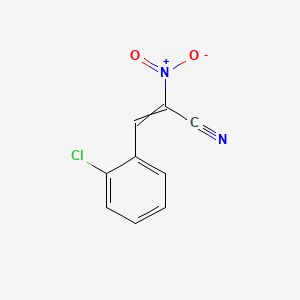
![[(2R,4aR,6R,7R,8S,8aR)-6-[[(5R,5aS,8aR,9R)-9-(3,5-dimethoxy-4-phosphonooxyphenyl)-7-oxo-5a,8,8a,9-tetrahydro-5H-[1]benzofuro[6,5-f][1,3]benzodioxol-5-yl]oxy]-2-methyl-7-[2-(2,3,4,5,6-pentafluorophenoxy)acetyl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2-(2,3,4,5,6-pentafluorophenoxy)acetate](/img/structure/B13838434.png)



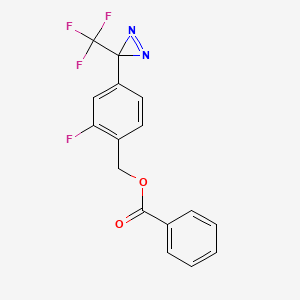
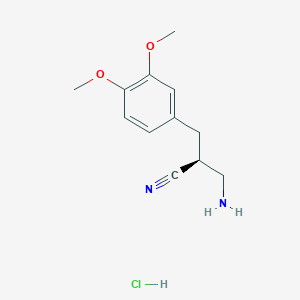
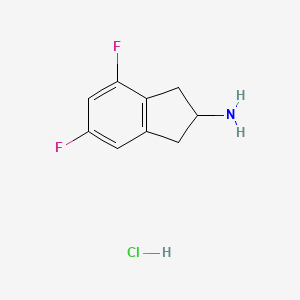
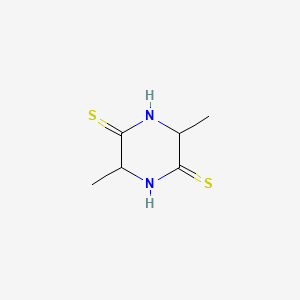
![[(3R,4R,5R)-2-acetyloxy-5-(1-hydroxy-2-oxo-2-phenylethyl)-4-methoxyoxolan-3-yl] acetate](/img/structure/B13838501.png)
